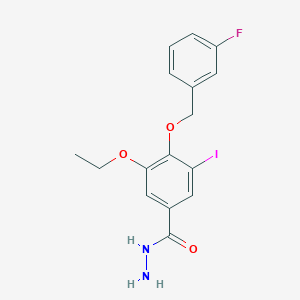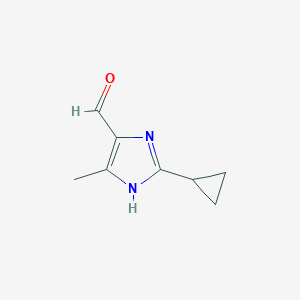
4,7-Diisopropoxy-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diisopropoxy-1,10-phenanthroline is an organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. This particular compound features isopropoxy groups at the 4 and 7 positions of the phenanthroline core, which significantly influences its chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diisopropoxy-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Isopropoxylation: The phenanthroline core undergoes a reaction with isopropyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to introduce isopropoxy groups at the 4 and 7 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance sustainability.
化学反应分析
Types of Reactions: 4,7-Diisopropoxy-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthroline-quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenanthroline derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Phenanthroline-quinone derivatives.
Reduction Products: Reduced phenanthroline derivatives.
Substitution Products: Derivatives with different functional groups replacing the isopropoxy groups.
科学研究应用
4,7-Diisopropoxy-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound can be used as a fluorescent probe in biological imaging to study cellular processes.
Medicine: Its metal complexes are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of sensors and materials with specific electronic and optical properties.
作用机制
The mechanism by which 4,7-Diisopropoxy-1,10-phenanthroline exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
Molecular Targets and Pathways:
Coordination Chemistry: The molecular target is the metal ion, and the pathway involves the formation of metal-ligand complexes.
Biological Imaging: The target is cellular components, and the pathway involves fluorescence emission upon binding to specific biomolecules.
Therapeutic Applications: The target can be cancer cells or microbial cells, and the pathway involves the interaction of the metal complex with cellular components, leading to cytotoxic or antimicrobial effects.
相似化合物的比较
4,7-Dihydroxy-1,10-phenanthroline: Features hydroxyl groups instead of isopropoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Contains methoxy groups instead of isopropoxy groups.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
4,7-di(propan-2-yloxy)-1,10-phenanthroline |
InChI |
InChI=1S/C18H20N2O2/c1-11(2)21-15-7-9-19-17-13(15)5-6-14-16(22-12(3)4)8-10-20-18(14)17/h5-12H,1-4H3 |
InChI 键 |
HQACCIBCHPCZNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
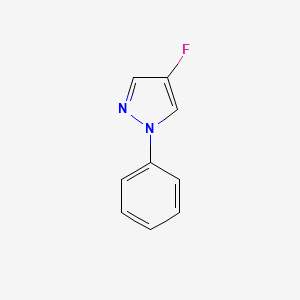
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
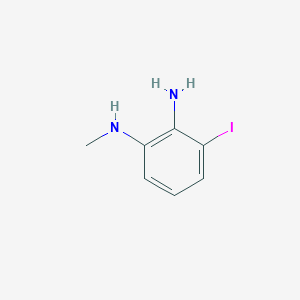
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
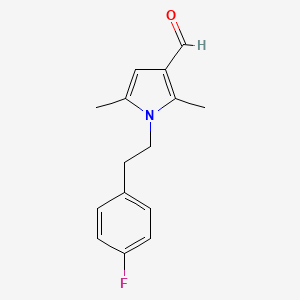
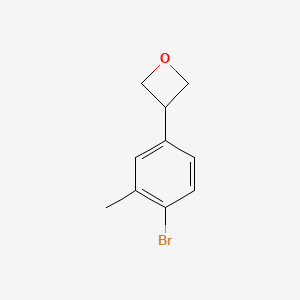
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
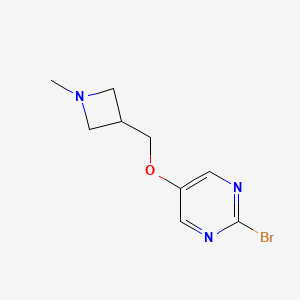
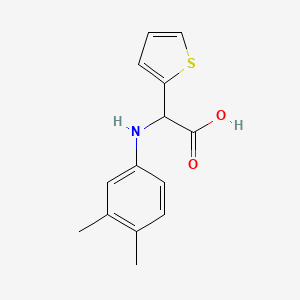
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
